ICPD62

Hsp90 inhibition thermal shift assay binding affinity

ICPD62 (4-(5-(4-Ethoxyphenyl)-1,2,3-thiadiazol-4-yl)-6-ethylbenzene-1,3-diol; C18H18N2O3S; MW 342.41) belongs to the aryl-dihydroxyphenyl-thiadiazole (ICPD) class of synthetic small-molecule inhibitors targeting the N-terminal ATP-binding domain of heat shock protein 90 (Hsp90). First described in a comprehensive thermodynamic study by Kazlauskas et al.

Molecular Formula C18H18N2O3S
Molecular Weight 342.413
Cat. No. B1192864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICPD62
SynonymsICPD62;  ICPD-62;  ICPD 62
Molecular FormulaC18H18N2O3S
Molecular Weight342.413
Structural Identifiers
SMILESOC1=C(CC)C=C(C2=C(C3=CC=C(OCC)C=C3)SN=N2)C(O)=C1
InChIInChI=1S/C18H18N2O3S/c1-3-11-9-14(16(22)10-15(11)21)17-18(24-20-19-17)12-5-7-13(8-6-12)23-4-2/h5-10,21-22H,3-4H2,1-2H3
InChIKeyDUXCVYIPXRRATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICPD62: A Potent Aryl-Dihydroxyphenyl-Thiadiazole Hsp90 Inhibitor for Anticancer Research


ICPD62 (4-(5-(4-Ethoxyphenyl)-1,2,3-thiadiazol-4-yl)-6-ethylbenzene-1,3-diol; C18H18N2O3S; MW 342.41) belongs to the aryl-dihydroxyphenyl-thiadiazole (ICPD) class of synthetic small-molecule inhibitors targeting the N-terminal ATP-binding domain of heat shock protein 90 (Hsp90) [1]. First described in a comprehensive thermodynamic study by Kazlauskas et al. (2012), ICPD62 is one of the most extensively characterized members of this series, with published intrinsic binding affinity (Kd ≈ 2.0 nM by ITC) and cellular activity data across osteosarcoma, cervical, colorectal, and pancreatic cancer cell lines [1][2]. The compound is supplied as a solid powder with >98% purity and is soluble in DMSO for in vitro applications .

Why In-Class Hsp90 Inhibitors Cannot Substitute for ICPD62 in Mechanistic and Translational Studies


The ICPD compound series exhibits a striking structure–activity divergence where minor modifications to the dihydroxyphenyl substituent produce pronounced differences in binding thermodynamics, protonation-linked affinity, and cellular potency. ICPD62 (ethyl-substituted) and its closest analog ICPD47 (chlorine-substituted) differ by a single ortho substituent on the resorcinol ring, yet this substitution shifts the hydroxyl pKa from 6.72 (ICPD47) to 8.45 (ICPD62), fundamentally altering the pH dependence of target engagement [1]. Consequently, ICPD62 and ICPD47 cannot be treated as interchangeable tool compounds: their cellular EC50 values diverge by up to 9-fold in pancreatic cancer models, and their thermodynamic signatures—enthalpy/entropy balance—are qualitatively distinct [1][2]. Researchers who substitute one ICPD analog for another without accounting for these quantifiable differences risk non-reproducible target engagement profiles and misleading structure–activity conclusions.

ICPD62 Quantitative Differentiation Guide: Comparator-Anchored Evidence for Scientific Selection


ICPD62 Exhibits the Highest Observed Hsp90 Binding Affinity Among Four ICPD Analogs and Surpasses 17-AAG by Over 280-Fold

In a head-to-head thermal shift assay (TSA) against recombinant human Hsp90α N-terminal domain, ICPD62 produced the greatest thermal melting temperature (Tm) shift and the highest observed binding constant (Kb_obs) among the four ICPD congeners tested [1]. ICPD62 achieved Kb_obs = 1.7 × 10^8 M^−1, compared to ICPD47 at 8.0 × 10^7 M^−1, ICPD26 at 3.8 × 10^7 M^−1, ICPD34 at 1.2 × 10^7 M^−1, and the clinically evaluated benzoquinone ansamycin 17-AAG at only 6.0 × 10^5 M^−1 [1]. The Kb_obs of ICPD62 is 2.1-fold higher than ICPD47 and approximately 283-fold higher than 17-AAG [1].

Hsp90 inhibition thermal shift assay binding affinity

ICPD62 Is 6- to 9-Fold More Potent Than ICPD47 in Pancreatic Cancer Cell Viability Assays

In a direct head-to-head comparison using MTT assays across two pancreatic cancer cell lines, ICPD62 demonstrated substantially greater potency than its closest structural analog ICPD47 [1]. In MIA PaCa-2 cells, ICPD62 EC50 = 0.45 ± 0.06 µM versus ICPD47 EC50 = 3.91 ± 0.25 µM (8.7-fold difference) after 72 h exposure. In PANC-1 cells, ICPD62 EC50 = 0.41 ± 0.08 µM versus ICPD47 EC50 = 2.38 ± 0.25 µM (5.8-fold difference) [1]. Both compounds were tested under identical conditions within the same study, eliminating inter-laboratory variability.

pancreatic cancer cell viability EC50

ICPD62 Retains Hsp90 Binding at Higher pH Due to an Elevated Hydroxyl pKa Compared to ICPD47

The binding of ICPD compounds to Hsp90 is coupled to a protonation event at the dihydroxyphenyl moiety, causing a ~10-fold decrease in observed binding affinity per pH unit increase. The pH at which this affinity loss occurs is governed by the hydroxyl pKa [1]. ICPD62 exhibits a pKa of approximately 8.45, markedly higher than the pKa of 6.72 measured for ICPD47 [1]. This difference is attributed to the electron-donating ethyl substituent in ICPD62 versus the electron-withdrawing chlorine in ICPD47 at the ortho position relative to the hydroxyl group [1]. Consequently, at physiological pH 7.4, a significant fraction of ICPD47 is already deprotonated and binding-compromised, whereas ICPD62 remains predominantly protonated and binding-competent [1].

pH-dependent binding protonation-linked affinity pKa

ICPD62 Displays a Unique Enthalpy–Entropy Balance Distinct from All Other ICPD Congeners

Intrinsic thermodynamic dissection by ITC revealed that ICPD62 binding to Hsp90α N-terminal domain is characterized by nearly equal enthalpic and entropic contributions to the Gibbs free energy (ΔbH_intr = −27.5 kJ/mol; TΔbS_intr = +24.2 kJ/mol), whereas all other ICPD congeners exhibit strongly enthalpy-dominated binding (~80% enthalpic contribution) [1]. Specifically, ICPD47 shows ΔbH_intr = −41.2 kJ/mol and TΔbS_intr = +12.0 kJ/mol; ICPD26 shows −43.1 and +6.2 kJ/mol; ICPD34 shows −43.3 and +2.9 kJ/mol respectively [1]. The ethyl-to-chlorine substitution (ICPD62 vs. ICPD47) causes a +13.7 kJ/mol loss of favorable enthalpic contribution offset by a +12.2 kJ/mol gain in favorable entropic contribution [1]. Despite this shift, the overall binding potency (ΔbG_intr) is nearly preserved: −51.7 kJ/mol (ICPD62) vs −53.2 kJ/mol (ICPD47) [1].

thermodynamic signature enthalpy-entropy compensation binding mechanism

ICPD62 Demonstrates Strong Synergy with Gemcitabine and 5-Fluorouracil in Pancreatic Cancer Models

In a systematic combination screen using the Chou-Talalay method, ICPD62 exhibited strong synergistic interactions with standard-of-care antimetabolites in pancreatic cancer cell lines [1]. The combination of ICPD62 with gemcitabine (GEM) in MIA PaCa-2 cells yielded a combination index (CI) of <0.5 (indicating strong synergy), while ICPD62 with 5-fluorouracil (5-FU) at a 1:5 EC50 ratio in PANC-1 cells produced a CI value of 0.33 ± 0.11 at fraction affected (fa) = 0.5 [1]. For comparison, ICPD47 with GEM also achieved CI <0.5, but the absolute EC50 of the combination is driven by the 6- to 9-fold higher potency of ICPD62 as a single agent, allowing lower compound concentrations to achieve synergistic effect levels [1].

drug synergy combination therapy combination index

ICPD62 Intrinsic Kd of 2.0 nM Matches the Single-Digit Nanomolar Affinity Expected of Clinical-Grade Hsp90 Inhibitors

Intrinsic binding affinity determined by isothermal titration calorimetry (ITC), corrected for protonation-linked effects, places ICPD62 at Kd = 2.0 nM for the Hsp90α N-terminal domain (Kb = 5 × 10^8 M^−1) [1]. While ICPD47 exhibits a marginally tighter intrinsic Kd of 1.1 nM (Kb = 9 × 10^8 M^−1), ICPD62 substantially outperforms ICPD26 (Kd = 5.0 nM) and ICPD34 (Kd = 16.7 nM) [1]. Importantly, the intrinsic Kd of ICPD62 remains within the single-digit nanomolar range that characterizes clinically investigated Hsp90 inhibitors such as ganetespib and luminespib, positioning it as a relevant tool compound for translational Hsp90 research [1].

intrinsic binding affinity isothermal titration calorimetry Kd

Optimal Research Application Scenarios for ICPD62 Based on Quantitative Differentiation Evidence


Pancreatic Cancer Hsp90 Dependency Studies Requiring Sub-Micromolar Cellular Potency

For pancreatic cancer research groups investigating Hsp90 client protein degradation (e.g., AKT, HER2, HIF-1α), ICPD62 is the preferred ICPD-series tool compound. Its EC50 values of 0.45 µM (MIA PaCa-2) and 0.41 µM (PANC-1) provide an approximately 6- to 9-fold potency advantage over ICPD47, enabling robust Hsp90 inhibition at lower compound concentrations that minimize off-target effects and solvent (DMSO) toxicity in long-term treatment protocols [1]. This is especially relevant for 3D spheroid and organoid models where compound penetration and sustained exposure are critical parameters.

Cellular Thermal Shift Assays (CETSA) and Target Engagement Confirmation

ICPD62 produces the largest thermal melting temperature shift among all ICPD congeners in TSA experiments (Kb_obs = 1.7 × 10^8 M^−1), exceeding 17-AAG by approximately 283-fold [1]. This property directly translates to stronger thermal stabilization of Hsp90 in intact cells, making ICPD62 the most suitable ICPD compound for CETSA-based target engagement studies. Researchers validating Hsp90 as a target in novel cancer models will obtain superior signal-to-noise ratios when using ICPD62 as the positive control Hsp90 stabilizer.

Hsp90–Chemotherapy Synergy Screening in Gastrointestinal Cancer Models

The demonstrated strong synergy (CI <0.5) of ICPD62 with gemcitabine and 5-fluorouracil in pancreatic cancer cells [1] supports its selection as the Hsp90 inhibitor of choice for combination screens in gastrointestinal cancer panels. Unlike ICPD47, which showed more limited synergy with 5-FU in PANC-1 cells, ICPD62 achieves strong synergy with both major pancreatic cancer chemotherapeutics across two cell lines, suggesting broader combination potential that merits systematic evaluation in colorectal and other GI cancer models where 5-FU–based regimens are standard.

Thermodynamic Structure–Activity Relationship (SAR) Studies of Hsp90 Ligand Binding

ICPD62 is uniquely valuable as a reference compound in thermodynamic SAR studies because it is the only ICPD-series member exhibiting a balanced enthalpy–entropy binding signature (ΔbH = −27.5 kJ/mol; TΔbS = +24.2 kJ/mol), in contrast to the strongly enthalpy-dominated binding of ICPD47, ICPD26, and ICPD34 [1]. Medicinal chemistry teams optimizing Hsp90 inhibitors can use ICPD62 as a benchmark for entropically favorable scaffolds, and its elevated pKa (8.45 vs. 6.72 for ICPD47) makes it the preferred probe for studying pH-dependent binding thermodynamics in the context of tumor microenvironment acidity [1].

Quote Request

Request a Quote for ICPD62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.